molecular formula C7H9NaO3 B6331197 2-Oxocyclohexanecarboxylic acid sodium salt CAS No. 75265-85-9

2-Oxocyclohexanecarboxylic acid sodium salt

Cat. No.: B6331197
CAS No.: 75265-85-9
M. Wt: 164.13 g/mol
InChI Key: SQOTYYYBCYURDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxocyclohexanecarboxylic acid sodium salt typically involves the reaction of 2-oxocyclohexanecarboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions often include controlled temperature and pH to ensure complete conversion and high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pH, and concentration is common. Additionally, purification steps such as crystallization or filtration are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxocyclohexanecarboxylic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Oxocyclohexanecarboxylic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxocyclohexanecarboxylic acid sodium salt involves keto-enol tautomerism, a chemical equilibrium between two isomers. The compound can exist in both keto and enol forms, which can interconvert under certain conditions. This tautomerism plays a crucial role in its reactivity and interactions with other molecules. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize the keto or enol forms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxocyclopentanecarboxylic acid sodium salt
  • 2-Oxocycloheptanecarboxylic acid sodium salt
  • 4-Oxocyclohexanecarboxylic acid sodium salt

Uniqueness

2-Oxocyclohexanecarboxylic acid sodium salt is unique due to its specific ring size and functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs with different ring sizes, it exhibits unique stability and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

sodium;2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOTYYYBCYURDK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.